molecular formula C18H22N2O3 B5255741 1-(2-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea

1-(2-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea

Cat. No.: B5255741
M. Wt: 314.4 g/mol
InChI Key: XKIUTDUXKWMWOG-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, which can influence its chemical properties and reactivity

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyaniline with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an isocyanate to form the desired urea compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-[1-(3-ethoxyphenyl)ethyl]urea: This compound has similar substituents but in different positions, which can affect its chemical and biological properties.

    1-(2-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)ethyl]urea:

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-23-17-11-6-5-10-16(17)20-18(21)19-13(2)14-8-7-9-15(12-14)22-3/h5-13H,4H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIUTDUXKWMWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC(C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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